3-Amino-4-chloro-N-(o-tolyl)benzamide

VAP-1 Inhibition SSAO Anti-inflammatory Research

Why this compound? 1) Potent VAP-1 inhibition (rat IC50=23 nM) ensures robust target engagement in rodent inflammation models. 2) Orthogonal 3-amino/4-chloro groups enable sequential functionalization for rapid SAR. 3) Balanced LogP (4.14) and TPSA (55.1 Ų) make it a benchmark for permeability assays. 4) ≥97% purity with stable RT storage guarantees reproducible results. Choose this well-characterized building block for your next study.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72g/mol
CAS No. 92165-14-5
Cat. No. B474187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-chloro-N-(o-tolyl)benzamide
CAS92165-14-5
Molecular FormulaC14H13ClN2O
Molecular Weight260.72g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C14H13ClN2O/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-11(15)12(16)8-10/h2-8H,16H2,1H3,(H,17,18)
InChIKeyJNDNIVPBAFPSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS 92165-14-5): Chemical Identity and Baseline Specifications for Research Procurement


3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS 92165-14-5) is a substituted benzamide derivative with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol . It is a member of the N-aryl benzamide class, characterized by a 3-amino-4-chlorobenzamide core and an o-tolyl (2-methylphenyl) substituent on the amide nitrogen . This compound is utilized as a research chemical and a building block in medicinal chemistry and organic synthesis [1]. It is commercially available from multiple suppliers with purity specifications typically ranging from 97% to 98% .

Why 3-Amino-4-chloro-N-(o-tolyl)benzamide Cannot Be Interchanged with Other Benzamide Analogs in Research


The benzamide scaffold is widely exploited in medicinal chemistry, but subtle variations in substitution pattern can drastically alter biological activity, physicochemical properties, and synthetic utility . For example, the 3-amino-4-chloro substitution pattern, combined with an o-tolyl group, imparts a specific electronic and steric profile that influences target binding affinity, as demonstrated by its potent inhibition of vascular adhesion protein-1 (VAP-1) with nanomolar IC50 values [1]. Simply replacing the o-tolyl group with a phenyl group (e.g., 3-amino-4-chloro-N-phenylbenzamide, CAS 51143-17-0) or removing the chloro substituent (e.g., 3-Amino-N-(o-tolyl)benzamide, CAS 14315-20-9) yields analogs with distinct LogP values, hydrogen-bonding capabilities, and biological activity profiles . Furthermore, the specific substitution pattern on the benzamide ring affects the compound's reactivity as a synthetic intermediate, including its suitability for further functionalization via cross-coupling reactions . Therefore, generic substitution without rigorous comparative data can compromise experimental reproducibility and lead to erroneous conclusions.

3-Amino-4-chloro-N-(o-tolyl)benzamide: Head-to-Head Quantitative Comparison Against Key Analogs and Standards


Potent and Species-Selective Inhibition of Vascular Adhesion Protein-1 (VAP-1)

3-Amino-4-chloro-N-(o-tolyl)benzamide demonstrates potent inhibition of vascular adhesion protein-1 (VAP-1), a copper-containing amine oxidase involved in leukocyte adhesion and inflammation [1]. In a cell-based assay using CHO cells expressing recombinant VAP-1 and 14C-benzylamine as a substrate, the compound exhibited an IC50 of 23 nM against the rat enzyme and 180 nM against the human enzyme [2]. In comparison, semicarbazide, a classic reference inhibitor of VAP-1, displays IC50 values in the micromolar range (exact value not specified in the source, but consistently reported as less potent than nanomolar inhibitors) [3]. The compound's nanomolar potency against rat VAP-1 and its species selectivity (approximately 8-fold higher potency for rat vs. human) are key differentiating features [4].

VAP-1 Inhibition SSAO Anti-inflammatory Research

Enhanced Lipophilicity (LogP) Compared to Dechlorinated and Phenyl Analogs

The calculated partition coefficient (LogP) of 3-Amino-4-chloro-N-(o-tolyl)benzamide is 4.13710, based on the ChemSrc database . This value is significantly higher than that of the non-chlorinated analog 3-Amino-N-(o-tolyl)benzamide (CAS 14315-20-9, predicted LogP ~2.5-3.0) and the N-phenyl analog 3-Amino-4-chloro-N-phenylbenzamide (CAS 51143-17-0, predicted LogP ~3.0-3.5) . The increased LogP indicates higher lipophilicity, which can influence membrane permeability, tissue distribution, and protein binding in biological systems . The o-tolyl group further contributes to a higher LogP compared to a simple phenyl substituent.

Lipophilicity LogP Drug-likeness

Synthetic Versatility as a Building Block for Medicinal Chemistry

3-Amino-4-chloro-N-(o-tolyl)benzamide is described as a useful building block and intermediate for the synthesis of more complex molecules, particularly those targeting specific enzyme pathways or receptors . The presence of a chloro group at the 4-position enables participation in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions for further functionalization . The amino group at the 3-position can be derivatized to form amides, sulfonamides, or other conjugates, providing multiple vectors for chemical modification . This synthetic utility is distinct from analogs lacking the chloro substituent, which are limited to reactions involving the amino group only.

Synthetic Chemistry Building Block Cross-Coupling

Defined Purity Specifications and Recommended Storage Conditions for Reproducible Research

Commercially available 3-Amino-4-chloro-N-(o-tolyl)benzamide is supplied with defined purity specifications, typically ≥97% or 98% . Vendor recommendations for storage include keeping the compound at room temperature, away from moisture, in a dry environment [1]. These defined specifications and storage guidelines ensure batch-to-batch consistency and experimental reproducibility, which are critical for quantitative biological assays and synthetic procedures. In contrast, generic or in-house synthesized analogs may lack such rigorous quality control, potentially introducing variability due to impurities or degradation products.

Chemical Purity Storage Stability Reproducibility

Distinct Molecular Topology (TPSA) Influencing Membrane Permeability

The topological polar surface area (TPSA) of 3-Amino-4-chloro-N-(o-tolyl)benzamide is calculated to be 55.1 Ų . This value is within the optimal range (≤140 Ų) for good oral bioavailability according to Lipinski's Rule of Five and Veber's rules [1]. The TPSA is primarily determined by the amide and amino groups, and the presence of the chloro and o-tolyl substituents modulates the overall polarity. Compared to analogs with additional polar groups (e.g., sulfonamides) or lacking the lipophilic o-tolyl group, this compound achieves a balanced polar surface area that may facilitate passive membrane diffusion.

TPSA Drug-likeness Permeability

Optimal Research and Industrial Use Cases for 3-Amino-4-chloro-N-(o-tolyl)benzamide Based on Quantifiable Evidence


Investigation of VAP-1/SSAO-Mediated Inflammatory Pathways in Rodent Models

Due to its potent inhibition of rat VAP-1 (IC50 = 23 nM), 3-Amino-4-chloro-N-(o-tolyl)benzamide is a valuable tool compound for studying the role of VAP-1 in rodent models of inflammation, such as arthritis, colitis, or diabetic complications [1]. Its high potency against the rat enzyme enables robust target engagement at low concentrations, minimizing potential off-target effects [2].

Synthesis of Focused Compound Libraries for SAR Exploration

The orthogonal reactivity of the 3-amino and 4-chloro groups makes this compound an ideal building block for the rapid generation of diverse benzamide derivatives via sequential functionalization and cross-coupling reactions . Researchers can efficiently explore structure-activity relationships by independently modifying the amino and chloro positions, as well as the N-aryl moiety .

Physicochemical Property Studies in Drug Discovery

With a defined LogP of 4.14 and TPSA of 55.1 Ų, 3-Amino-4-chloro-N-(o-tolyl)benzamide serves as a well-characterized reference compound for calibrating computational models of lipophilicity and permeability or for validating in vitro assays such as PAMPA or Caco-2 permeability . Its balanced property profile makes it a useful benchmark for evaluating novel benzamide analogs .

Chemical Probe Development for Enzyme Inhibition Studies

The compound's defined purity (≥97%) and stable storage conditions (room temperature, dry environment) ensure reliable performance as a chemical probe in enzymatic and cellular assays [3]. Researchers can confidently use this compound to interrogate VAP-1 biology without confounding effects from impurities or degradation products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-chloro-N-(o-tolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.